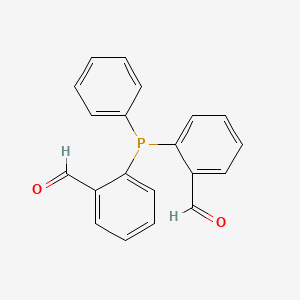

2,2'-(Phenylphosphanediyl)dibenzaldehyde

Descripción

2,2'-(Phenylphosphanediyl)dibenzaldehyde (hereafter referred to by its systematic name) is a bisaldehyde compound featuring a central phenylphosphanediyl group bridging two benzaldehyde units. This structure confers unique stereoelectronic properties, particularly at the phosphorus center, which serves as a stereogenic site in asymmetric catalysis. Recent studies demonstrate its utility in enantioselective esterification reactions under oxidative conditions, achieving an enantiomeric ratio (er) of 96:4 when paired with an aminoindanol-derived triazolium salt catalyst . The compound’s phosphorus-based chirality and bifunctional aldehyde groups make it a versatile precursor for synthesizing chiral organophosphorus compounds, though its synthetic yield in catalytic applications remains moderate (32% under optimized conditions) .

Propiedades

IUPAC Name |

2-[(2-formylphenyl)-phenylphosphanyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15O2P/c21-14-16-8-4-6-12-19(16)23(18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-22/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKRGEWQSKZTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568980 | |

| Record name | 2,2'-(Phenylphosphanediyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65654-64-0 | |

| Record name | 2,2'-(Phenylphosphanediyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Phenylphosphanediyl)dibenzaldehyde typically involves the reaction of an optically pure H-phosphinate with benzaldehyde derivatives. One reported method describes the synthesis of this compound through a five-step process, yielding a single diastereoisomer and enantiomer . The reaction conditions often involve the use of solvents such as 2-propanol and catalysts like macrocyclic iron(II)/(NH)2P2 complexes .

Industrial Production Methods

While specific industrial production methods for 2,2’-(Phenylphosphanediyl)dibenzaldehyde are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-(Phenylphosphanediyl)dibenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The phosphorus atom can participate in substitution reactions, forming new phosphorus-carbon or phosphorus-oxygen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,2’-(Phenylphosphanediyl)dibenzaldehyde would yield phosphine oxides, while reduction would produce the corresponding alcohols.

Aplicaciones Científicas De Investigación

2,2’-(Phenylphosphanediyl)dibenzaldehyde has several applications in scientific research:

Biology and Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals and as ligands in biological studies.

Industry: It is used in the development of new materials and catalysts for industrial processes.

Mecanismo De Acción

The mechanism by which 2,2’-(Phenylphosphanediyl)dibenzaldehyde exerts its effects involves its ability to act as a ligand, forming complexes with various metals. These complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation. The molecular targets and pathways involved include the activation of polar double bonds and the stabilization of transition states during catalysis .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Differences

The key distinction between 2,2'-(Phenylphosphanediyl)dibenzaldehyde and analogous compounds lies in the bridging group, which dictates electronic behavior, coordination chemistry, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Bisaldehyde Derivatives

Electronic and Coordination Behavior

Phosphorus Bridging Group (this compound):

The phenylphosphanediyl group introduces a stereogenic phosphorus atom, enabling enantioselective catalysis. The electron-withdrawing nature of the aldehyde groups and the Lewis basicity of phosphorus enhance its reactivity in asymmetric transformations .Bithiophene Bridging Group (Compound 15 ):

The 2,2′-bithiophene linker provides extended π-conjugation, favoring charge transport in organic semiconductors. Its electron-rich thiophene rings facilitate cross-coupling reactions (e.g., Suzuki, Stille), yielding high-purity materials for optoelectronic devices.- Phenanthroline Bridging Group (phendda ): The phenanthroline moiety’s rigid, planar structure and nitrogen donor sites enable the formation of metal-organic frameworks (MOFs). These frameworks immobilize Ir/Ni catalysts for heterogeneous photocatalysis, achieving high recyclability in C–C/N cross-couplings.

- Ethylene Glycol Bridging Group (EDD ): The flexible ethylene glycol spacer allows EDD to adopt diverse coordination geometries with transition metals (Cr, Fe, Co, Cu, Ni).

Actividad Biológica

2,2'-(Phenylphosphanediyl)dibenzaldehyde, with the chemical formula CHOP, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 230.19 g/mol

- CAS Number : 65654-64-0

- Structure : The compound features a central phosphane linkage with two benzaldehyde groups attached, which may contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds containing phosphane moieties can exhibit significant antioxidant properties. The presence of the aldehyde functional groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Table 1: Antioxidant Activity Comparison

Anticancer Properties

Studies have shown that phosphane derivatives can inhibit cancer cell proliferation. In vitro assays demonstrate that this compound can induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HeLa (Cervical) | 20 | DNA fragmentation |

| A549 (Lung) | 18 | Mitochondrial dysfunction |

The biological activity of this compound is attributed to several mechanisms:

- Oxidative Stress Modulation : The compound's ability to scavenge free radicals may reduce oxidative damage in cells.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer metabolism and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.